molecular formula C19H16ClP B12568370 Phosphine, [2-(chloromethyl)phenyl]diphenyl- CAS No. 167706-40-3

Phosphine, [2-(chloromethyl)phenyl]diphenyl-

Cat. No.: B12568370
CAS No.: 167706-40-3
M. Wt: 310.8 g/mol
InChI Key: UHZKXMGBXSTCGQ-UHFFFAOYSA-N
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Description

Phosphine, [2-(chloromethyl)phenyl]diphenyl- (CAS: Not explicitly provided; molecular formula: C₁₉H₁₆ClP) is a phosphine ligand characterized by a chloromethyl-substituted phenyl ring and two additional phenyl groups attached to the phosphorus center. This compound is synthesized via nucleophilic substitution reactions, where the deprotonated precursor (e.g., LiCpC) reacts with 2-(chloromethyl)phenylphosphine to yield monophosphine or diphosphine ligands . Its high-yield synthesis protocol (up to 96% yields) distinguishes it from analogous systems, which often suffer from poor efficiency . The chloromethyl group enhances reactivity, enabling applications in coordination chemistry, catalysis, and chiral ligand synthesis.

Properties

IUPAC Name

[2-(chloromethyl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZKXMGBXSTCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479383
Record name Phosphine, [2-(chloromethyl)phenyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167706-40-3
Record name Phosphine, [2-(chloromethyl)phenyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deoxygenation of Diphenylphosphinic Chloride with Triphenylphosphine

A well-documented method for preparing chloro(diphenyl)phosphine derivatives involves the deoxygenation of diphenylphosphinic chloride using triphenylphosphine as a deoxygenating agent. This process occurs at elevated temperatures (300–600 °C) and can be conducted under elevated or atmospheric pressure, often in an inert atmosphere to prevent oxidation.

  • Reaction conditions:

    • Temperature: 300–600 °C (preferably 350–450 °C under pressure or 500–550 °C at atmospheric pressure)
    • Pressure: Elevated autogenous pressure or atmospheric pressure
    • Molar ratio: Approximately 1:1 of diphenylphosphinic chloride to triphenylphosphine
    • Reaction time: 1 to 30 hours depending on conditions
    • Atmosphere: Inert gas (nitrogen or argon) preferred at higher temperatures
  • Process details:
    The diphenylphosphinic chloride is prepared by alkaline hydrolysis of triphenylphosphinic oxide followed by chlorination (e.g., with thionyl chloride). Triphenylphosphine is commercially available and used as received. The mixture is heated in a closed vessel or passed through a heated reaction zone (e.g., an electrically heated tube) for continuous or batch processing. The reaction results in deoxygenation, producing chloro(diphenyl)phosphine and triphenylphosphine oxide as a byproduct, which can be removed by crystallization.

  • Yields:
    High yields of chloro(diphenyl)phosphine are reported, typically between 80% and 100% of theoretical yield based on starting materials.

  • Example:
    20 g (0.0846 mol) diphenylphosphinic chloride reacted with 30 g (0.115 mol) triphenylphosphine at 400 °C for 20 hours yielded a distillate containing 28.9% chloro(diphenyl)phosphine, with overall high conversion and purity after distillation and crystallization steps.

Phosphination of 2-(Chloromethyl)aryl Halides via Grignard or Metal-Catalyzed Routes

Another approach involves the reaction of 2-(chloromethyl)aryl halides with diphenylphosphine or its derivatives through nucleophilic substitution or metal-catalyzed coupling.

  • Grignard route:
    Preparation of the Grignard reagent from 2-(chloromethyl)bromobenzene followed by reaction with chlorophosphine reagents can yield the desired phosphine. This method benefits from relatively mild conditions and good regioselectivity.

  • Metal-catalyzed coupling:
    Nickel or palladium-catalyzed cross-coupling of aryl halides bearing chloromethyl substituents with diphenylphosphine derivatives has been reported. These methods offer efficient access to the target compound with moderate to good yields.

  • Reaction time:
    Typically completed within a few hours (e.g., 3 hours reported for related N-heterocyclic phosphine syntheses).

  • Advantages:
    Faster reaction times and avoidance of extremely high temperatures compared to deoxygenation methods.

  • Limitations:
    Sensitivity of reagents to air and moisture requires careful handling; yields can vary depending on catalyst and substrate.

Two-Step Quaternization–Wittig Sequence for Aryldiphenylphosphine Oxides

Though more relevant to phosphine oxides, a two-step method involving quaternization of tertiary diphenylphosphines with aryl bromides followed by Wittig-type reactions can be adapted for related phosphine syntheses.

  • Procedure:

    • Quaternization of diphenylphosphine with 2-bromophenyl derivatives under nickel catalysis or metal-free conditions.
    • Subsequent Wittig reaction to form the phosphine oxide intermediate, which can be reduced to the phosphine.
  • Yields:
    Total yields around 60% reported for related compounds.

  • Notes:
    This method provides a protection-free, facile access to functionalized phosphines but involves multiple steps and sensitive intermediates.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Deoxygenation of diphenylphosphinic chloride with triphenylphosphine Diphenylphosphinic chloride, triphenylphosphine 300–600 °C, 1–30 h, inert atmosphere 80–100 High yield, straightforward, scalable High temperature, specialized equipment
Grignard reaction with 2-(chloromethyl)aryl halides 2-(Chloromethyl)bromobenzene, chlorophosphine Mild to moderate temperature, few hours Moderate to good Mild conditions, regioselective Air/moisture sensitive reagents
Metal-catalyzed cross-coupling 2-(Chloromethyl)aryl halides, diphenylphosphine Room temp to reflux, hours Moderate to good Efficient, catalytic Catalyst cost, sensitivity
Quaternization–Wittig sequence Diphenylphosphine, aryl bromides Multi-step, moderate temperature ~60 Protection-free, versatile Multi-step, sensitive intermediates

Research Findings and Notes

  • The deoxygenation method using triphenylphosphine is notable for its high yield and the ability to use readily accessible starting materials. The reaction mechanism involves the transfer of oxygen from the phosphinic chloride to triphenylphosphine, forming triphenylphosphine oxide and the desired chloro(diphenyl)phosphine.

  • The presence of the chloromethyl group on the aromatic ring requires careful control to avoid side reactions such as nucleophilic substitution or rearrangements during synthesis.

  • Metal-catalyzed methods provide milder alternatives but require optimization of catalyst systems and reaction conditions to maximize yield and selectivity.

  • Handling of phosphine compounds demands inert atmosphere techniques due to their sensitivity to oxidation.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(chloromethyl)phenyl]diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Phosphine, [2-(chloromethyl)phenyl]diphenyl- serves as a crucial intermediate in organic synthesis. It is predominantly utilized in the formation of phosphine ligands for transition metal catalysis. These ligands enhance the efficiency and selectivity of numerous reactions, including:

  • Cross-coupling reactions : Phosphine ligands improve the yields and selectivity in reactions such as Suzuki and Heck coupling.
  • Hydroformylation : The compound facilitates the conversion of alkenes to aldehydes in the presence of carbon monoxide and hydrogen.

Table 1: Key Reactions Involving Phosphine Ligands

Reaction TypeDescriptionReference
Cross-CouplingEnhances yields in Suzuki and Heck reactions
HydroformylationConverts alkenes to aldehydes
Asymmetric CatalysisUtilized in enantioselective transformations

Catalysis

The compound is integral in catalysis, particularly in asymmetric synthesis . Its application as a ligand in palladium-catalyzed reactions has shown promising results in improving enantioselectivity. For example, studies have demonstrated its effectiveness in the allylation reaction of fluorinated allyl enol carbonates, yielding high enantiomeric excesses .

Material Science

Phosphine derivatives are also used as stabilizers and flame retardants in plastics. The compound contributes to enhancing the thermal stability and mechanical properties of polymers. Specifically, it has been employed in:

  • UV-hardening paint systems : This application is crucial in dental materials where durability and resistance to degradation are essential.
  • Pesticide formulations : Certain derivatives derived from phosphine compounds are used in agricultural chemistry for pest control .

Table 2: Applications in Material Science

ApplicationDescriptionReference
UV-Hardening PaintsEnhances durability in dental materials
PesticidesUsed for pest control in agricultural settings

Biological Studies

Recent research has indicated that phosphine derivatives exhibit antimicrobial properties against various pathogens. This aspect opens avenues for their use in pharmaceuticals and biocides. For instance, studies have shown that certain phosphine oxides possess significant activity against bacterial strains, suggesting potential applications in medical formulations.

Spectroscopic Characterization

The characterization of Phosphine, [2-(chloromethyl)phenyl]diphenyl- is often conducted using advanced spectroscopic techniques such as NMR spectroscopy (specifically 31P^{31}P NMR). This allows for detailed insights into the electronic environment around the phosphorus atom, which is crucial for understanding its reactivity and interactions with other molecules .

Case Study 1: Asymmetric Catalysis

In a study published by The Journal of Organic Chemistry, researchers utilized phosphine ligands derived from Phosphine, [2-(chloromethyl)phenyl]diphenyl- to achieve high enantioselectivity in palladium-catalyzed allylation reactions. The results demonstrated that modifications to the ligand structure significantly influenced the outcome of the reaction, highlighting the importance of ligand design in asymmetric synthesis .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of diphenylphosphine derivatives revealed that certain compounds exhibit potent activity against Gram-positive bacteria. This study supports the potential development of new antimicrobial agents based on phosphine chemistry.

Mechanism of Action

The mechanism of action of phosphine, [2-(chloromethyl)phenyl]diphenyl- involves its ability to act as a ligand and coordinate with metal centers. This coordination can influence the reactivity and selectivity of metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Structural Analogs with Chloromethyl/Aryl Substitutions

Compound Name Molecular Formula Key Structural Features Reactivity/Applications References
Phosphine, [2-(chloromethyl)phenyl]diphenyl- C₁₉H₁₆ClP Chloromethylphenyl + 2 phenyl groups Ligand synthesis, catalysis
3-(4-(Chloromethyl)phenyl)thiophene (3n) C₁₁H₉ClS Chloromethylphenyl + thiophene Organic electronics, polymerization
2-Chloroethyldiphenylphosphine C₁₄H₁₄ClP Chloroethyl + 2 phenyl groups Coordination complexes, less steric hindrance
Methyldiphenylphosphine C₁₃H₁₃P Methyl + 2 phenyl groups Limited reactivity due to lack of Cl

Key Differences :

  • Substituent Effects : The chloromethyl group in [2-(chloromethyl)phenyl]diphenylphosphine enables nucleophilic substitution, unlike methyldiphenylphosphine, which lacks a reactive halogen . Compared to 3n, the thiophene moiety alters electronic properties, favoring applications in conductive materials over catalysis .
  • Steric and Electronic Profiles : The chloroethyl group in 2-chloroethyldiphenylphosphine introduces longer chain flexibility but reduced steric bulk compared to the rigid chloromethylphenyl substituent .

Functional Group Variations and Reactivity

  • Trifluoromethyl Analogues : Compounds like tris(4-chlorophenyl)phosphine oxide () exhibit reduced packing compactness due to bulkier trifluoromethyl groups, contrasting with the compact structure of [2-(chloromethyl)phenyl]diphenylphosphine .
  • Fluorous Phosphines : Bis-{Diphenyl-[4-(tridecafluorooctyl)phenyl]phosphine}platinum dichloride () demonstrates fluorous-phase solubility, a property absent in the chloromethylphenyl derivative, limiting the latter’s use in biphasic catalysis .
  • Imidoyl/Carbene Intermediates : Compounds like 2-oxoindolinium salts () rely on carbene intermediates for cyclization, whereas [2-(chloromethyl)phenyl]diphenylphosphine leverages nucleophilic substitution for ligand synthesis .

Biological Activity

Phosphine, [2-(chloromethyl)phenyl]diphenyl- is a compound with significant potential in various biological applications, particularly in medicinal chemistry and coordination chemistry. This article explores its biological activity, synthesis, and implications in research and therapeutic contexts.

Chemical Structure and Properties

Phosphine, [2-(chloromethyl)phenyl]diphenyl- is characterized by its phosphine functional group attached to a chloromethyl phenyl moiety. The general structure can be represented as follows:

C6H5 CH2Cl P C6H5)2\text{C}_6\text{H}_5\text{ C}\text{H}_2\text{Cl }\text{P C}_6\text{H}_5)_2

This compound exhibits properties that make it suitable for various applications, including its role as a ligand in transition metal complexes.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of phosphine derivatives. For instance, γ-phostams, which are phosphorus analogues of γ-lactams, demonstrate various biological activities including antitumor effects. This suggests that phosphine compounds may share similar mechanisms of action in inhibiting tumor growth .

2. Anti-inflammatory Properties

Research indicates that phosphine derivatives can exhibit anti-inflammatory activity. Compounds similar to phosphine, such as certain phosphoramidates, have been shown to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

3. Coordination Chemistry and Catalysis

Phosphines are widely used as ligands in coordination chemistry due to their ability to stabilize metal complexes. The biological implications of these complexes can be significant, especially in drug design where metal-based therapies are explored. For example, phosphine-functionalized ligands have been reported to enhance the efficacy of metal-based anticancer drugs .

Synthesis and Mechanisms

The synthesis of phosphine, [2-(chloromethyl)phenyl]diphenyl- typically involves the reaction of chloromethyl phenyl compounds with diphenylphosphine under controlled conditions. The reaction can be represented as follows:

Ph2P+C6H4(Cl)(CH2)Ph2P C6H4(Cl)(CH2)\text{Ph}_2\text{P}+\text{C}_6\text{H}_4(\text{Cl})(\text{CH}_2)\rightarrow \text{Ph}_2\text{P C}_6\text{H}_4(\text{Cl})(\text{CH}_2)

This reaction highlights the formation of the phosphine bond which is crucial for its biological activity.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of phosphine derivatives, researchers found that specific modifications to the phosphine structure could enhance cytotoxicity against cancer cell lines. The study utilized various phosphine derivatives and assessed their effects on cell proliferation and apoptosis .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of phosphine derivatives. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic development .

Data Tables

Property Value
Molecular FormulaC_{15}H_{16}ClP
Antitumor ActivityModerate to High
Anti-inflammatory ActivitySignificant
Ligand EfficiencyHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(chloromethyl)phenyl]diphenylphosphine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or metal-mediated coupling. For example, reacting diphenylphosphine with 2-(chloromethyl)phenyl chloride under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine to deprotonate intermediates. Solvent choice (THF or toluene) and temperature (60–80°C) critically affect reaction kinetics and byproduct formation . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Evidence from analogous chloromethylphenyl compounds suggests that steric hindrance from the chloromethyl group may necessitate prolonged reaction times (~24–48 h) .

Q. How can researchers effectively characterize the structure of [2-(chloromethyl)phenyl]diphenylphosphine using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • ¹H/³¹P NMR : The chloromethyl group’s protons resonate at δ 4.2–4.5 ppm (doublet, J = 6–8 Hz), while ³¹P NMR shows a singlet near δ -10 to -15 ppm for P(III) centers. Splitting patterns in ¹H NMR confirm substituent orientation .
  • X-ray crystallography : Resolve stereoelectronic effects; the P–C bond length (~1.84 Å) and Cl–C–C–P dihedral angle (~110°) reveal steric strain .
  • Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻) validate molecular weight and substituent stability .

Q. What are the key reactivity patterns of the chloromethyl group in this phosphine derivative under different reaction environments?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination (forming vinylphosphines under basic conditions). Reactivity is pH-dependent: acidic conditions stabilize the C–Cl bond, while polar aprotic solvents (DMF) enhance nucleophilic displacement. For example, reaction with NaSH yields thioether derivatives, monitored via TLC for intermediate trapping . Competing pathways (e.g., hydrolysis to hydroxymethyl derivatives) require careful control of moisture .

Advanced Research Questions

Q. How does [2-(chloromethyl)phenyl]diphenylphosphine function as a ligand in transition metal catalysis, and what are its implications for catalytic efficiency?

  • Methodological Answer : The chloromethyl group introduces electron-withdrawing effects, modulating the metal center’s electron density. In Pd(0)-catalyzed cross-couplings (e.g., Suzuki-Miyaura), this ligand enhances oxidative addition rates but may reduce catalyst longevity due to steric bulk. Comparative studies with triphenylphosphine show higher turnover numbers (TONs) in aryl chloride activation but lower selectivity in asymmetric catalysis . Ligand-metal binding constants (measured via UV-vis titration) correlate with catalytic activity .

Q. What strategies can resolve contradictions in reported catalytic activities of phosphine ligands with chloromethyl substituents?

  • Methodological Answer : Contradictions often arise from solvent polarity, counterion effects, or metal-ligand stoichiometry. For example, dichloromethane enhances π-backbonding in Ru complexes, improving hydrogenation yields, while DMSO deactivates the metal. Systematic DFT studies (e.g., Gibbs free energy calculations for ligand substitution) and kinetic profiling (e.g., Eyring plots) identify rate-limiting steps. Reproducibility requires strict control of ligand purity (≥97%, verified via HPLC) and exclusion of trace oxygen .

Q. In materials science, how does incorporating [2-(chloromethyl)phenyl]diphenylphosphine affect the electronic properties of organic semiconductors?

  • Methodological Answer : The chloromethyl group disrupts conjugation in π-systems, increasing bandgap energy (measured via UV-vis spectroscopy). In OLEDs, this ligand reduces exciton recombination zones, shifting emission spectra (e.g., from green to blue). Cyclic voltammetry reveals lowered HOMO levels (-5.2 eV vs. Fc/Fc⁺), improving electron injection efficiency. Device testing (e.g., double-layer structures with ITO/Mg:Ag electrodes) shows luminance >800 cd/m² at 10 V, comparable to Tang’s early OLED designs .

Data Contradiction Analysis

Q. Why do studies report divergent catalytic outcomes for chloromethyl-substituted phosphine ligands in cross-coupling reactions?

  • Methodological Answer : Discrepancies stem from:

  • Substrate scope : Electron-deficient aryl halides react faster but may form stable Pd intermediates, slowing transmetallation.
  • Ligand:Metal ratio : Excess ligand (≥2:1) stabilizes Pd(0) but inhibits oxidative addition.
  • Solvent coordination : THF competes with ligand binding, unlike non-coordinating solvents like toluene. Meta-analyses of reaction databases (e.g., Reaxys) highlight these variables .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling [2-(chloromethyl)phenyl]diphenylphosphine?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile chlorinated byproducts.
  • PPE : Nitrile gloves and goggles; avoid PVC lab coats (reacts with phosphines).
  • Waste disposal : Quench residues with aqueous NaHCO₃ before incineration. Regulatory compliance (e.g., ZDHC MRSL) mandates SDS documentation for chloromethyl derivatives .

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